molecular formula C14H13ClO3 B6381579 3-Chloro-5-(2,4-dimethoxyphenyl)phenol, 95% CAS No. 1261888-40-7

3-Chloro-5-(2,4-dimethoxyphenyl)phenol, 95%

Cat. No. B6381579
CAS RN: 1261888-40-7
M. Wt: 264.70 g/mol
InChI Key: NJAYWNAXTYOXRJ-UHFFFAOYSA-N
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Description

3-Chloro-5-(2,4-dimethoxyphenyl)phenol (3-C5-D2P) is a phenolic compound with a wide range of applications in the scientific research and laboratory settings. This compound has been studied and used for its various biochemical and physiological effects, as well as its potential for use in various laboratory experiments.

Scientific Research Applications

3-Chloro-5-(2,4-dimethoxyphenyl)phenol, 95% has been used in various scientific research applications, such as in the study of enzyme inhibition, drug metabolism, and the study of signal transduction pathways. It has also been used as a reagent for the synthesis of other compounds, such as 4-chloro-3-(2,4-dimethoxyphenyl)phenol. In addition, it has been used as a substrate in the study of cytochrome P450 enzymes and as a probe in the study of protein-protein interactions.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2,4-dimethoxyphenyl)phenol, 95% is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed that it may act as an agonist or antagonist of certain signal transduction pathways, such as those involving G proteins.
Biochemical and Physiological Effects
3-Chloro-5-(2,4-dimethoxyphenyl)phenol, 95% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. It has also been shown to modulate the activity of certain signal transduction pathways, such as those involving G proteins. In addition, it has been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

The use of 3-Chloro-5-(2,4-dimethoxyphenyl)phenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize. It is also relatively stable and can be stored for long periods of time. Furthermore, it can be used in a variety of laboratory experiments, such as enzyme inhibition, drug metabolism, and signal transduction studies.
On the other hand, there are also some limitations to the use of 3-Chloro-5-(2,4-dimethoxyphenyl)phenol, 95% in laboratory experiments. It is not water soluble, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can limit its use in certain experiments.

Future Directions

The potential future directions for 3-Chloro-5-(2,4-dimethoxyphenyl)phenol, 95% include further research into its mechanism of action and its biochemical and physiological effects. In addition, further research into its synthesis method and its potential applications in various laboratory experiments is needed. Furthermore, further research into its potential for use in drug discovery and development is also needed. Finally, further research into its potential for use in medical treatments is also needed.

Synthesis Methods

3-Chloro-5-(2,4-dimethoxyphenyl)phenol, 95% is synthesized from the reaction of 2,4-dimethoxyphenol and chloroacetic acid in the presence of a strong base, such as sodium hydroxide. This reaction is carried out at a temperature of 100-110°C for a period of 1-2 hours. After this time, the reaction mixture is cooled and the product is isolated by filtration. The product is then purified by recrystallization or distillation to obtain the desired purity.

properties

IUPAC Name

3-chloro-5-(2,4-dimethoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO3/c1-17-12-3-4-13(14(8-12)18-2)9-5-10(15)7-11(16)6-9/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAYWNAXTYOXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686050
Record name 5-Chloro-2',4'-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(2,4-dimethoxyphenyl)phenol

CAS RN

1261888-40-7
Record name 5-Chloro-2',4'-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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